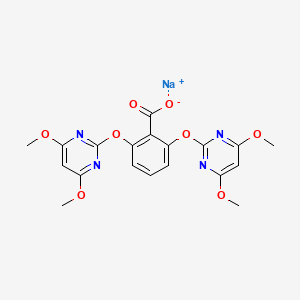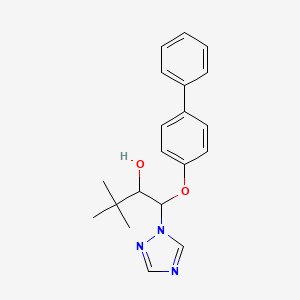
N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide
Übersicht
Beschreibung
N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide is a synthetic peptide that acts as a luteinizing hormone-releasing hormone (LHRH) antagonist. It is primarily used in scientific research related to endometriosis and cancer . The compound has a molecular formula of C80H104ClN21O14 and a molecular weight of 1619.27 g/mol .
Vorbereitungsmethoden
The synthesis of N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial production of this compound follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to increase efficiency and yield.
Analyse Chemischer Reaktionen
N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in hormone regulation and receptor binding.
Medicine: Explored for its potential in treating endometriosis and hormone-dependent cancers.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Wirkmechanismus
N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide exerts its effects by binding to the gonadotropin-releasing hormone (GnRH) receptor, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This inhibition leads to a decrease in the production of sex hormones such as estrogen and testosterone. The molecular targets and pathways involved include the GnRH receptor and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide is unique among LHRH antagonists due to its specific amino acid sequence and high binding affinity for the GnRH receptor. Similar compounds include:
Cetrorelix: Another LHRH antagonist used in the treatment of hormone-dependent conditions.
Ganirelix: Used in assisted reproductive technology to control ovulation.
Degarelix: Used in the treatment of prostate cancer
These compounds share similar mechanisms of action but differ in their amino acid sequences and clinical applications.
Eigenschaften
CAS-Nummer |
138111-66-7 |
|---|---|
Molekularformel |
C80H104ClN21O14 |
Molekulargewicht |
1619.3 g/mol |
IUPAC-Name |
N-[4-[(2S)-3-[[(2S,4R)-4-acetamido-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(pyridine-2-carbonylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-2-methyl-3-oxo-5-quinolin-3-ylpentanoyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-2-amino-3-oxopropyl]cyclohexyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C80H104ClN21O14/c1-46(2)36-63(98-68(106)55(82)16-7-9-31-92-70(108)60-18-8-10-30-90-60)71(109)97-61(19-12-32-93-79(86)87)75(113)100-35-13-20-66(100)77(115)102(74(112)58(85)39-48-21-25-53(81)26-22-48)80(4,67(105)62(95-47(3)104)41-51-37-52-15-5-6-17-59(52)94-43-51)78(116)101(76(114)65(45-103)99-69(107)56(83)40-50-14-11-29-88-42-50)73(111)57(84)38-49-23-27-54(28-24-49)96-72(110)64-44-89-33-34-91-64/h5-6,8,10-11,14-15,17-18,21-22,25-26,29-30,33-34,37,42-44,46,49,54-58,61-63,65-66,103H,7,9,12-13,16,19-20,23-24,27-28,31-32,35-36,38-41,45,82-85H2,1-4H3,(H,92,108)(H,95,104)(H,96,110)(H,97,109)(H,98,106)(H,99,107)(H4,86,87,93)/t49?,54?,55-,56-,57+,58-,61+,62-,63+,65+,66+,80+/m1/s1 |
InChI-Schlüssel |
RMGMPGFOSVZOOU-IGLMWVOESA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N(C(=O)C(CC2=CC=C(C=C2)Cl)N)C(C)(C(=O)C(CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)C(CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)C(CO)NC(=O)C(CC7=CN=CC=C7)N)NC(=O)C(CCCCNC(=O)C8=CC=CC=N8)N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N(C(=O)[C@@H](CC2=CC=C(C=C2)Cl)N)[C@@](C)(C(=O)[C@@H](CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)[C@H](CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)[C@H](CO)NC(=O)[C@@H](CC7=CN=CC=C7)N)NC(=O)[C@@H](CCCCNC(=O)C8=CC=CC=N8)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N(C(=O)C(CC2=CC=C(C=C2)Cl)N)C(C)(C(=O)C(CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)C(CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)C(CO)NC(=O)C(CC7=CN=CC=C7)N)NC(=O)C(CCCCNC(=O)C8=CC=CC=N8)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
argtide N-Ac-3-Qal-pClPhe-3-Pal-Ser-PzACAla-PicLys-Leu-Arg-Pro-AlaNH2 N-acetyl-3-(3-quinolyl) alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B1667510.png)

![5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1667515.png)










